molecular formula C11H13ClN2O4 B585184 N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester CAS No. 50608-25-8

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester

Cat. No.: B585184
CAS No.: 50608-25-8
M. Wt: 272.685
InChI Key: NFLSJYYIIHHOLS-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester is an organic compound belonging to the class of N-substituted glycine esters. It serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring an ethyl ester and a nitro-aromatic chlorobenzyl group, makes it a versatile precursor for the synthesis of more complex molecules. This compound is structurally analogous to other nitrophenyl-methyl glycine esters documented in chemical patents, which are used as key intermediates in multi-step synthetic routes. For instance, closely related derivatives such as Ethyl-N-(2,3-dichloro-6-nitrobenzyl) glycine hydrochloride are well-established intermediates in the synthesis of active pharmaceutical ingredients like Anagrelide . This suggests its primary research value lies in its role as a chemical building block. The mechanism of action for this compound is that of a synthetic intermediate. It can undergo various chemical transformations typical of esters and aromatic nitro compounds. Researchers can leverage the reactivity of the ester group for hydrolysis or amidation, while the nitro group on the aromatic ring can be reduced to an amine, facilitating further functionalization through diazotization or amide bond formation to create diverse compound libraries. Safety Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-2-18-11(15)7-13-6-8-9(12)4-3-5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLSJYYIIHHOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester typically involves a multi-step process. One common method starts with the nitration of 2-chlorotoluene to produce 2-chloro-6-nitrotoluene. This intermediate is then subjected to a benzylation reaction with ethyl bromoacetate in the presence of a base such as sodium hydride. The final step involves the reduction of the nitro group to an amino group using a reducing agent like palladium on carbon under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon and hydrogen gas are frequently used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to replace the chloro group.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Produces amino derivatives.

    Substitution: Produces substituted benzyl derivatives.

Scientific Research Applications

N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Analogues of Glycine Esters

The following table compares N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester with structurally related glycine esters, highlighting substituents, ester groups, molecular weights, and key properties:

Compound Name Substituent Group Ester Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Chloro-6-nitrophenylmethyl Ethyl ~258.68 Potential pharmaceutical intermediate
N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenylmethyl Methyl Not reported Biochemical research (Catalog # M320665)
N-(2-Furoyl)glycine Methyl Ester 2-Furoyl Methyl 183.16 Research chemical; stored at +4°C
Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester Trifluoroacetyl Methyl 242.15 High thermal stability (ΔvapH = 93.8 kJ/mol)

Key Differences and Implications

Substituent Effects :

  • The 2-chloro-6-nitrophenylmethyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing stability and altering reactivity compared to esters with neutral or electron-donating groups (e.g., the 2-furoyl group in N-(2-Furoyl)glycine Methyl Ester) .
  • The trifluoroacetyl group in Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester contributes to high thermal stability, as evidenced by its elevated vaporization enthalpy (93.8 kJ/mol) .

This contrasts with the methyl esters in N-(2-Furoyl)glycine Methyl Ester and Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester, which may prioritize solubility in polar solvents .

Functional Applications :

  • Compounds like N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester are utilized in biochemical research, suggesting that the target compound’s nitro and chloro substituents could position it as a specialty intermediate in drug discovery .
  • Fatty acid methyl/ethyl esters (e.g., FAME/FAEE) are widely used in biodiesel production, but the target compound’s aromatic substituents likely preclude such applications .

Analytical and Safety Considerations: Chromatographic methods (e.g., GC-MS, HPLC) used for fatty acid esters could be adapted for analyzing the target compound.

Biological Activity

N-[(2-Chloro-6-nitrophenyl)methyl]glycine ethyl ester is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H13ClN2O4
  • Molecular Weight : 272.68 g/mol
  • Storage Conditions : Recommended storage at -20°C for maximum stability .

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group suggests potential for strong interactions due to its electron-withdrawing properties, which may enhance binding affinity to target sites.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound can exhibit significant antimicrobial properties. For instance, derivatives containing nitrophenyl moieties have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Type
NVP50 ± 7Antiviral
Compound 347 ± 7Antiviral
Compound 1213 ± 1Antiviral
Compound 1520 ± 7Antiviral
Compound 205 ± 1Antiviral

The above table summarizes the percentage inhibition of HIV reverse transcriptase by various compounds, indicating the potential antiviral activity of derivatives similar to this compound .

Mutagenicity Studies

In studies involving nitrosation reactions, glycine derivatives have been shown to produce mutagenic effects. For example, glycine ethyl ester was treated with nitrite under acidic conditions, resulting in compounds that exhibited mutagenicity in the Ames test. These findings suggest that this compound may also have mutagenic potential due to structural similarities with known mutagens .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several nitrophenyl-containing compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed MIC values as low as 4.69 µM against B. subtilis, showcasing their potential as effective antibacterial agents .
  • Antifungal Activity : Another investigation focused on antifungal properties against Candida albicans. Compounds related to this compound demonstrated promising antifungal activity with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (like nitro groups) enhances biological activity. Modifications in the phenyl ring significantly affect the compound's lipophilicity and overall biological efficacy, suggesting pathways for further optimization in drug design .

Q & A

Q. What are the recommended storage conditions to ensure stability?

  • Handling : Store in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or nitro group reduction. Avoid exposure to light, moisture, and oxidizing agents .
  • Decomposition Risks : Under acidic or basic conditions, ester hydrolysis may occur, releasing glycine and the corresponding benzyl alcohol derivative .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the nitro and chloro substituents?

  • Methodology : Density Functional Theory (DFT) calculations can model electron density distribution, revealing the nitro group’s electron-withdrawing effects. This predicts:
  • Nucleophilic Attack Sites : The chloro substituent at the ortho position may direct electrophiles to the para position relative to the nitro group.
  • Hydrolysis Kinetics : Nitro groups enhance electrophilicity of adjacent carbons, potentially accelerating hydrolysis under basic conditions .

Q. How to resolve contradictions in reported reaction yields for similar glycine esters?

  • Troubleshooting Strategies :
  • Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Analytical Cross-Check : Compare HPLC retention times or melting points with literature data to verify purity .

Q. What role does this compound play in the synthesis of bioactive molecules?

  • Applications : It serves as a precursor for quinazolinone derivatives, which exhibit antimicrobial or anticancer activity. For example:
  • Stepwise Synthesis : React with isatoic anhydride to form a benzodiazepine-like intermediate, followed by cyclization using carbonyldiimidazole (CDI) .
    • Mechanistic Insight : The nitro group stabilizes transition states during cyclization via resonance effects.

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